6,8-Difluoroisoquinoline-1-carboxylic acid

Description

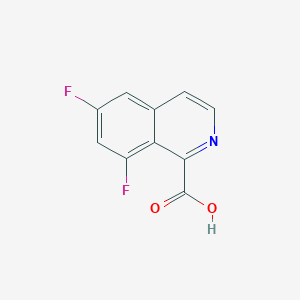

Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO2 |

|---|---|

Molecular Weight |

209.15 g/mol |

IUPAC Name |

6,8-difluoroisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15) |

InChI Key |

LEQVMPATLVAUQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

6,8-Difluoroisoquinoline-1-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

6,8-Difluoroisoquinoline-1-carboxylic acid is a highly specialized, fluorinated heterocyclic building block designed for advanced chemical synthesis and targeted drug discovery[1]. The strategic placement of fluorine atoms at the 6 and 8 positions of the isoquinoline core profoundly alters the molecule's physicochemical properties, enhancing metabolic stability and modulating the pKa of the adjacent nitrogen. This technical guide provides an in-depth analysis of its structural properties, details a field-proven synthetic methodology, and outlines its pharmacological utility as a bidentate chelator in metalloenzyme inhibitor design.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of 6,8-difluoroisoquinoline-1-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The dual fluorination significantly increases the lipophilicity of the core while electron-withdrawing effects lower the basicity of the isoquinoline nitrogen.

Table 1: Key Physicochemical and Structural Data

| Property | Value |

| Chemical Name | 6,8-Difluoroisoquinoline-1-carboxylic acid |

| CAS Number | 1534458-54-2[2] |

| Molecular Formula | C10H5F2NO2[2] |

| Molecular Weight | 209.15 g/mol [3] |

| MDL Number | MFCD22097392[3] |

| Canonical SMILES | C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O[2] |

| InChI Key | LEQVMPATLVAUQS-UHFFFAOYSA-N[3] |

| Primary Application | Pharmaceutical intermediate; Library generation[4] |

Strategic Synthetic Methodologies: Overcoming Fluorine-Induced Deactivation

The Causality of Synthetic Choice

Historically, isoquinoline-1-carboxylic acids are synthesized via the Reissert reaction, which involves the formation of a 1-cyano-2-benzoyl-1,2-dihydroisoquinoline intermediate followed by harsh alkaline hydrolysis[5]. However, the introduction of strongly electron-withdrawing fluorine atoms at the 6 and 8 positions significantly alters the electronic landscape of the isoquinoline core. This electron deficiency can impede the formation of the Reissert compound and lead to unwanted side reactions (such as premature decarboxylation) during the harsh hydrolysis phase.

To bypass these limitations, a modern, highly regioselective approach utilizing Palladium-catalyzed carbonylation of 1-bromo-6,8-difluoroisoquinoline is preferred[6]. This method operates under milder conditions and leverages the predictable oxidative addition of Pd(0) into the C1-Br bond.

Synthetic workflow for 6,8-Difluoroisoquinoline-1-carboxylic acid via carbonylation.

Protocol 1: Synthesis via Pd-Catalyzed Carbonylation

Objective: High-yield synthesis of 6,8-difluoroisoquinoline-1-carboxylic acid from 1-bromo-6,8-difluoroisoquinoline.

Causality & Design: The use of Pd(OAc)2 with dppf (1,1'-bis(diphenylphosphino)ferrocene) is chosen because the large bite angle of dppf facilitates the reductive elimination step in the catalytic cycle. Triethylamine acts as the base to neutralize the HBr generated, driving the reaction forward.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask, combine 1-bromo-6,8-difluoroisoquinoline (1.0 eq), Pd(OAc)2 (0.05 eq), and dppf (0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Phosphine ligands are highly susceptible to oxidation; strictly anaerobic conditions prevent premature catalyst deactivation.

-

Solvent Addition: Inject anhydrous, degassed DMF, followed by triethylamine (3.0 eq) and H2O (10.0 eq).

-

Carbonylation: Purge the solution with CO gas for 5 minutes, then attach a CO balloon (1 atm). Heat the reaction mixture to 80 °C. Causality: Elevated temperature is required to overcome the activation energy barrier for the oxidative addition of Pd(0) into the electron-deficient C-Br bond.

-

Self-Validation: Monitor the reaction via LC-MS. The self-validating endpoint is the complete consumption of the starting material peak (M+H = 244/246) and the appearance of the product mass (M+H = 210). A visual cue of catalyst exhaustion is the precipitation of palladium black.

-

Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate and extract with 1M NaOH. Causality: The basic extraction selectively pulls the deprotonated carboxylic acid product into the aqueous layer, leaving unreacted starting material and organic-soluble catalyst residues in the organic layer.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2-3. The product will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Pharmacological Utility & Structural Logic

The "Fluorine Magic"

Fluorine substitution is a cornerstone of modern medicinal chemistry. In the context of 6,8-difluoroisoquinoline-1-carboxylic acid, the fluorines serve a dual purpose[4]:

-

Metabolic Shielding: The 6 and 8 positions of the isoquinoline ring are typically electron-rich and highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Fluorination blocks these metabolic soft spots, significantly enhancing the half-life of downstream therapeutics.

-

pKa Modulation and Chelation: The electron-withdrawing nature of the fluorines lowers the pKa of the isoquinoline nitrogen. When utilized in metalloenzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors or viral endonucleases), the C1-carboxylic acid and the N2 nitrogen act as a bidentate ligand. The modulated pKa ensures optimal binding kinetics to metals like Fe2+ or Mg2+.

Pharmacophore logic demonstrating bidentate metal chelation and metabolic shielding.

Downstream Application: Amide Library Generation

Because 6,8-difluoroisoquinoline-1-carboxylic acid functions primarily as a building block, its most frequent downstream application is the synthesis of carboxamides[6].

Protocol 2: HATU-Mediated Amide Coupling

Objective: Generation of isoquinoline-1-carboxamide derivatives for high-throughput screening.

Causality & Design: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in coupling sterically hindered or electron-deficient carboxylic acids.

Step-by-Step Procedure:

-

Activation: Dissolve 6,8-difluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU, forming the highly reactive HOAt ester. A color shift to pale yellow validates active ester formation.

-

Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2-4 hours.

-

Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the highly polar carboxylic acid baseline spot and the emergence of a less polar amide spot.

-

Workup: Quench the reaction with saturated NaHCO3, extract with EtOAc, wash extensively with 5% aqueous LiCl (Causality: LiCl effectively removes residual DMF from the organic phase), dry over Na2SO4, and concentrate in vacuo.

References

-

MDPI (Molecules) . Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from:[Link]

Sources

The Isoquinoline Scaffold: A Foundation for Therapeutic Innovation

An In-Depth Technical Guide to 6,8-Difluoroisoquinoline-1-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery

Executive Summary: The isoquinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance drug-like properties, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 6,8-Difluoroisoquinoline-1-carboxylic acid, a specialized building block for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, predicted spectroscopic profile, plausible synthetic strategies, and the compelling rationale for its application in the design of next-generation therapeutics.

The isoquinoline motif is a bicyclic aromatic heterocycle that serves as the central framework for a vast array of biologically active molecules, including the well-known alkaloids morphine and berberine. Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Derivatives of this scaffold have been successfully developed as anti-cancer, anti-viral, anti-fungal, and anti-inflammatory agents.[1]

The focus of this guide, 6,8-Difluoroisoquinoline-1-carboxylic acid, combines three critical structural features:

-

The Isoquinoline Core: A proven scaffold for establishing high-affinity binding to diverse protein targets.

-

Difluoro Substitution: The incorporation of fluorine at the C6 and C8 positions is a deliberate design choice. Fluorine's high electronegativity and small size can modulate the electronic properties and pKa of the molecule, block sites of metabolic attack (e.g., oxidative degradation), and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site.

-

Carboxylic Acid at C1: This functional group is a potent pharmacophore capable of forming strong hydrogen bonds and ionic interactions (salt bridges) with basic residues like lysine and arginine in a target protein. While essential for binding, the carboxylic acid moiety can also present challenges related to cell permeability and metabolic instability, often necessitating prodrug strategies or replacement with bioisosteres.[2]

This document serves to elucidate the chemical nature and strategic value of this highly functionalized building block.

Molecular Profile and Physicochemical Properties

The fundamental identity and properties of 6,8-Difluoroisoquinoline-1-carboxylic acid are summarized below. These data provide the baseline for its application in synthetic and medicinal chemistry programs.

Caption: 2D Structure of 6,8-Difluoroisoquinoline-1-carboxylic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6,8-difluoroisoquinoline-1-carboxylic acid | [3] |

| CAS Number | 1534458-54-2 | [3] |

| Molecular Formula | C₁₀H₅F₂NO₂ | [3] |

| Molecular Weight | 209.15 g/mol | [3] |

| Monoisotopic Mass | 209.02883 g/mol | [3] |

| Canonical SMILES | C1=CN=C(C2=C(C=C(C=C21)F)F)C(=O)O | [3] |

| InChIKey | LEQVMPATLVAUQS-UHFFFAOYSA-N |[3] |

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not publicly available, a robust analytical profile can be predicted based on its structure and data from analogous compounds. This predicted profile is crucial for reaction monitoring and final product verification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Each signal will exhibit complex splitting patterns due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The proton of the carboxylic acid will appear as a broad singlet far downfield (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The spectrum will display 10 signals for the 10 unique carbon atoms. Carbons directly bonded to fluorine (C6 and C8) will show as large doublets due to strong one-bond carbon-fluorine coupling (¹JCF ≈ 240-260 Hz). The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm.

-

¹⁹F NMR Spectroscopy: Two distinct signals are predicted, one for the C6-F and one for the C8-F, as they are in different chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| 2500-3300 | O-H | Very broad band, characteristic of carboxylic acid O-H stretch.[4] |

| ~1725 | C=O | Strong, sharp absorption from the carboxylic acid carbonyl stretch.[5] |

| 1500-1620 | C=C / C=N | Multiple bands from aromatic ring stretching. |

| 1200-1350 | C-F | Strong absorptions from aryl-fluorine stretching. |

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula with a monoisotopic mass of 209.0288 Da.[3] The primary fragmentation pathway would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment ion at m/z 164.

Synthetic Strategy and Chemical Reactivity

A documented, optimized synthesis for 6,8-Difluoroisoquinoline-1-carboxylic acid is not widely published. However, a plausible and robust synthetic route can be designed based on established named reactions for isoquinoline synthesis. The following protocol outlines a representative approach using the Pomeranz–Fritsch–Bobbitt reaction.

Caption: Proposed synthetic workflow for 6,8-Difluoroisoquinoline-1-carboxylic acid.

Experimental Protocol: A Representative Synthesis

Causality Statement: This multi-step synthesis is designed to first construct the core difluoro-isoquinoline ring system via acid-catalyzed cyclization, followed by a C1-functionalization using a Reissert reaction, a classic and reliable method for introducing a cyano group (a carboxylic acid precursor) at this position.

Step 1: Formation of the Schiff Base

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in absolute ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress can be monitored by TLC or GC-MS.

-

Upon completion, remove the ethanol under reduced pressure to yield the crude Schiff base, which is often used in the next step without further purification.

-

Rationale: This is a standard imine formation. The acetal protects the highly reactive aldehyde of the second component until the cyclization step.

-

Step 2: Pomeranz–Fritsch–Bobbitt Cyclization

-

Add the crude Schiff base from Step 1 slowly and carefully to concentrated sulfuric acid (75-85%) at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH until pH > 10, keeping the temperature below 20 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude 6,8-difluoroisoquinoline via column chromatography.

-

Rationale: The strong acid cleaves the acetal to reveal the aldehyde and catalyzes the electrophilic aromatic substitution to form the isoquinoline ring.

-

Step 3: Reissert Reaction for C1-Functionalization

-

Dissolve the purified 6,8-difluoroisoquinoline (1.0 eq) in a biphasic system of dichloromethane and water.

-

Add potassium cyanide (KCN, 1.5 eq) dissolved in a minimum amount of water.

-

Cool the vigorously stirred mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate to yield the crude Reissert compound.

-

Rationale: This reaction activates the isoquinoline towards nucleophilic attack by cyanide at the C1 position, forming a stable N-benzoyl dihydroisoquinoline nitrile intermediate.

-

Step 4: Hydrolysis to the Carboxylic Acid

-

Suspend the crude Reissert compound in a mixture of ethanol and 20% aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux for 6-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 6,8-Difluoroisoquinoline-1-carboxylic acid.

-

Rationale: Alkaline hydrolysis saponifies both the benzoyl group and the nitrile simultaneously to yield the carboxylate salt, which precipitates as the free acid upon acidification.

-

Strategic Value and Applications in Drug Discovery

The true value of 6,8-Difluoroisoquinoline-1-carboxylic acid lies in its potential as a sophisticated starting material for synthesizing high-value therapeutic candidates.

Caption: Logic map of Structure-Activity-Property Relationships.

Key Advantages in Medicinal Chemistry

-

Metabolic Stability: The C6 and C8 positions on the isoquinoline ring are often susceptible to Phase I metabolism (CYP450-mediated oxidation). The presence of chemically robust C-F bonds at these positions effectively blocks this metabolic pathway, potentially increasing the half-life and oral bioavailability of a drug candidate.

-

pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the isoquinoline nitrogen, making it less basic. This can be crucial for reducing off-target effects (e.g., hERG channel binding) and optimizing the ionization state of the molecule at physiological pH for better cell penetration.

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones or side chains, thereby increasing the binding affinity of the ligand for its target.

-

Scaffold for Diverse Targets: The quinoline and isoquinoline carboxylic acid frameworks have been successfully employed in the discovery of inhibitors for a range of targets, including Diacylglycerol O-acyltransferase (DGAT1) and various bacterial enzymes, highlighting the versatility of this chemical class.[6]

Conclusion

6,8-Difluoroisoquinoline-1-carboxylic acid is more than a simple chemical; it is a highly engineered building block designed to address common challenges in modern drug discovery. The convergence of a privileged heterocyclic scaffold, the strategic placement of fluorine atoms to enhance pharmacokinetic properties, and a potent pharmacophoric group makes it an exceptionally valuable asset for medicinal chemists. Its rational application can accelerate the development of novel therapeutics with improved potency, selectivity, and metabolic profiles, ultimately leading to safer and more effective medicines.

References

- PubChem. (n.d.). 6,8-Difluoro-1,4-dihydro-1-(methylamino)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.

- Guidechem. (n.d.). 6,8-difluoro-1-isoquinolinecarboxylic acid 1534458-54-2 wiki.

- Echemi. (n.d.). 4-Amino-6,8-difluoroquinoline-3-carboxylic acid.

-

MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.

- AMERICAN ELEMENTS. (n.d.). Isoquinolines.

- PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

-

PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

- Fluorochem. (n.d.). 8-FLUOROISOQUINOLINE-6-CARBOXYLIC ACID.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.

- PMC. (n.d.). 6,8-Dibromoquinoline.

- PubChem. (n.d.). Isoquinoline-6-carboxylic acid.

- ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

-

PubMed. (2014, April 1). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Retrieved from [Link]

- University of Oxford Research Archive. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

-

ResearchGate. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

- SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

- PMC. (n.d.). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68.

Sources

The Rising Profile of Difluorinated Isoquinolines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Difluorination in the Isoquinoline Scaffold

The isoquinoline framework, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential.[3] This guide delves into the burgeoning field of difluorinated isoquinoline derivatives, providing an in-depth exploration of their biological activities, the rationale behind their design, and the experimental methodologies for their evaluation.

Fluorination can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell permeability.[4] The introduction of two fluorine atoms can further amplify these effects, offering a nuanced approach to fine-tuning a compound's pharmacological profile. The specific placement of the difluoro substituents on the isoquinoline ring can dramatically influence the molecule's electronic distribution, lipophilicity, and overall three-dimensional conformation, thereby impacting its interaction with biological targets.[4] This guide will explore the anticancer, antimicrobial, and neuroprotective activities of these intriguing compounds, providing a technical resource for researchers engaged in their discovery and development.

Anticancer Activity: Targeting the Machinery of Malignancy

Difluorinated isoquinoline derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to interfere with critical cellular processes such as DNA replication and cell division. A notable example is the class of 2,3-difluoroindenoisoquinolines, which have been identified as potent topoisomerase I (Top1) poisons.[5]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Top1 poisons act by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately triggering apoptosis in cancer cells.[2][6] The difluorinated indenoisoquinolines have been shown to effectively trap this complex, demonstrating their potential as cytotoxic agents against various cancer cell lines.[5]

Experimental Evaluation of Anticancer Activity

A systematic workflow is essential for evaluating the anticancer potential of novel difluorinated isoquinoline derivatives.[4]

Caption: A typical workflow for the evaluation of novel anticancer isoquinoline analogs.[4]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2)

-

Normal cell line (e.g., HEK-293T) for selectivity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Difluorinated isoquinoline derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the difluorinated isoquinoline derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory activities of representative halogenated indenoisoquinolines.

| Compound | Target | IC50 (µM) | Reference |

| 29 (Hydroxyethylaminopropyl side chain) | TDP1 | 8.7 | [5] |

| 30 (Hydroxyethylaminopropyl side chain) | TDP1 | 6.3 | [5] |

| 29 (Hydroxyethylaminopropyl side chain) | TDP2 | 10.2 | [5] |

| 30 (Hydroxyethylaminopropyl side chain) | TDP2 | 9.1 | [5] |

Antimicrobial Activity: A New Frontier against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline alkaloids have long been recognized for their antibacterial and antifungal properties.[1] The introduction of difluoro groups can potentially enhance the antimicrobial potency and spectrum of these compounds.

Mechanism of Action: Multi-Targeting Bacterial Processes

The antimicrobial mechanisms of isoquinoline derivatives are often multifaceted, involving the disruption of the bacterial cell wall, inhibition of nucleic acid biosynthesis, and interference with key metabolic pathways.[9] Fluorination can enhance the ability of these compounds to penetrate bacterial cell membranes and interact with intracellular targets.[9]

Experimental Evaluation of Antimicrobial Efficacy

The antimicrobial activity of difluorinated isoquinolines can be assessed through a series of standardized in vitro assays.

Caption: Workflow for evaluating the antimicrobial activity of novel compounds.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Difluorinated isoquinoline derivative stock solution (in DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the difluorinated isoquinoline derivative in MHB in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity

While specific data for difluorinated isoquinolines is emerging, the following table provides MIC values for related isoquinoline derivatives against various pathogens.

| Compound | Pathogen | MIC (µg/mL) | Reference |

| HSN584 (Alkynyl isoquinoline) | Methicillin-resistant S. aureus (MRSA) | 4-8 | [9] |

| HSN739 (Alkynyl isoquinoline) | Methicillin-resistant S. aureus (MRSA) | 4-8 | [9] |

| 8d (Tricyclic isoquinoline) | Staphylococcus aureus | 16 | [11][12] |

| 8f (Tricyclic isoquinoline) | Staphylococcus aureus | 32 | [11][12] |

| 8f (Tricyclic isoquinoline) | Streptococcus pneumoniae | 32 | [11][12] |

Neuroprotective Effects: Guarding Against Neuronal Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Isoquinoline alkaloids have shown significant potential as neuroprotective agents, and difluorination could further enhance their efficacy and blood-brain barrier penetration.[1][13]

Mechanism of Action: A Multifaceted Defense

The neuroprotective mechanisms of isoquinoline derivatives are diverse and often involve the modulation of multiple cellular pathways.[13] Key mechanisms include:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and reduction of inflammatory mediators.[13]

-

Antioxidant Effects: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.[14]

-

Anti-apoptotic Effects: Inhibition of apoptotic pathways to prevent programmed cell death of neurons.[14]

Caption: Key signaling pathways modulated by neuroprotective isoquinoline derivatives.[14]

Protocol 3: Assessment of Neuroprotection using an In Vitro Oxidative Stress Model

This protocol describes how to evaluate the ability of a compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[14]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Difluorinated isoquinoline derivative stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂) solution

-

MTT solution

-

96-well plates

Procedure:

-

Cell Culture and Seeding: Culture and seed neuronal cells in 96-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of the difluorinated isoquinoline derivative for 24 hours.

-

Induction of Oxidative Stress: Add H₂O₂ to the culture medium at a pre-determined toxic concentration. Include appropriate controls (untreated cells, cells treated with H₂O₂ alone).

-

Incubation: Incubate for 2-4 hours.

-

Cell Viability Assessment: Perform an MTT assay as described in Protocol 1 to quantify cell viability.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ to those exposed to H₂O₂ alone.

Conclusion and Future Directions

Difluorinated isoquinoline derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, and emerging antimicrobial and neuroprotective activities, warrant further investigation. The strategic incorporation of difluoro substituents offers a powerful approach to optimize the pharmacological properties of the isoquinoline scaffold. Future research should focus on elucidating the structure-activity relationships of these compounds, identifying their specific molecular targets, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space is poised to yield novel therapeutic agents for a range of human diseases.

References

- BenchChem. (2025). Application Notes: Isoquinoline Derivatives in Neuroprotective Studies. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro. BenchChem.

- BenchChem. (2025). A Comparative Analysis of 5,6-Difluoroisoquinoline and Other Isoquinoline Analogs in Drug Discovery. BenchChem.

- Cushman, M., et al. (2015). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of medicinal chemistry, 58(21), 8543–8561.

- Wang, X., et al. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters, 25(26), 4869–4874.

- Kowalska, E., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 123.

- Abet, C., et al. (2006). A convenient procedure for the synthesis of fused fluoro isoquinolines. Tetrahedron Letters, 47(4), 551-554.

- Kiss, L., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-19.

- Akaike, A., et al. (1994). Neurotrophic Effect of Isoquinoline Derivatives in Primary Cortical Culture. Japanese journal of pharmacology, 66(1), 43-48.

- Wąsik, A., et al. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega, 8(41), 38481–38493.

- Wang, Y., et al. (2023). Multicomponent Dearomative Difluoroalkylation of Isoquinolines with Difluorinated Silyl Enol Ethers: Divergent Synthesis of gem-Difluorinated Heterocycles. Organic Letters, 25(29), 5430–5435.

- Pinto, M., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European journal of medicinal chemistry, 64, 134-144.

- Klásek, A., et al. (2012). Structures of pharmaceutically active isoquinoline derivatives.

- Li, Y., et al. (2026). Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities.

- Nonn, M., et al. (2019). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.

- Siwinska, S., et al. (2019).

- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds. BenchChem.

- BenchChem. (2025).

- Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of microbiological methods, 73(1), 21-34.

- Nartey, E., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International journal of molecular sciences, 21(18), 6821.

- BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. BenchChem.

- Lin, Z., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European journal of medicinal chemistry, 270, 116345.

- de la Fuente, A., et al. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 25(4), 841.

- Poindexter, G., et al. (1994). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & medicinal chemistry letters, 4(13), 1531-1536.

- Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Szymański, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1-30.

- Addla, D., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 234.

- Borges, F., et al. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 26(16), 4945.

- Lin, Z., et al. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors.

- Kim, J., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of pharmacal research, 21(4), 433-438.

- Al-Mamun, M., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Journal of medicinal plants research, 17(3), 111-120.

- Kim, Y., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International journal of molecular sciences, 22(18), 9993.

- iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog.

- Kim, J., et al. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of pharmacal research, 20(4), 348-353.

- Charles River Laboratories. (2024). Antiviral & Antimicrobial Testing. Charles River.

- Nartey, E., et al. (2020). Structures of antimicrobial compounds with an isoquinoline moiety.

- Petersen, L., et al. (2019).

- Yang, X., et al. (2015). A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. PloS one, 10(8), e0136649.

- Singh, A., et al. (2021). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Mini reviews in medicinal chemistry, 21(14), 1878–1897.

- Kim, Y., et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. MDPI.

- Kim, J., et al. (1999). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of pharmacal research, 22(6), 635-639.

- El-Gazzar, M., et al. (2022). Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Fluorine Paradigm in Isoquinoline Scaffold Optimization: A Technical Guide for Rational Drug Design

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous biologically active compounds, including kinase inhibitors, metal chelators, and central nervous system (CNS) therapeutics[1]. However, native isoquinolines often suffer from pharmacokinetic liabilities, including rapid oxidative metabolism and poor blood-brain barrier (BBB) penetration due to efflux pump recognition.

In our experience optimizing lead compounds, the strategic introduction of fluorine atoms onto the isoquinoline core represents one of the most powerful tools to rescue a failing chemotype. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the physicochemical properties of isoquinolines. By examining quantitative structure-property relationships (QSPR), metabolic stability, and advanced synthetic workflows, this guide equips drug discovery professionals with the logical framework necessary to deploy fluorinated isoquinolines effectively.

Mechanistic Rationale: The "Goldilocks" Effect in Physicochemical Modulation

The success of fluorine in drug design is not merely additive; it is fundamentally transformative. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (~110 kcal/mol), and fluorine is the most electronegative element. When substituted onto an isoquinoline ring, fluorine exerts a profound inductive electron-withdrawing effect without introducing significant steric bulk (its van der Waals radius is only ~20% larger than hydrogen)[2].

Tuning Basicity (pKa) and Lipophilicity (LogD)

Isoquinoline contains a basic nitrogen atom with a baseline pKa of approximately 5.42[3]. At physiological pH (7.4), the ionization state of this nitrogen dictates the molecule's solubility, permeability, and protein binding. By placing highly electronegative fluorine atoms at specific positions (e.g., the 5- or 6-position), electron density is pulled away from the nitrogen atom via the sigma-bond network. This of the conjugate acid[3].

Simultaneously, fluorine substitution increases the lipophilicity (LogP/LogD) of the molecule. This dual effect—lowering basicity while increasing lipophilicity—creates a "Goldilocks" zone for passive membrane permeability, allowing the drug to cross lipid bilayers more efficiently while maintaining enough polarity to remain soluble in aqueous plasma[4].

Table 1: Quantitative Physicochemical Shifts in Fluorinated Isoquinolines

The following table summarizes the predicted and known physicochemical properties of isoquinoline and its fluorinated analogs, demonstrating the synergistic effects of multi-fluorination[3].

| Compound | Formula | MW ( g/mol ) | Predicted LogP | Predicted pKa | Pharmacological Implication |

| Isoquinoline | C₉H₇N | 129.16 | 2.08 | 5.42 | Parent scaffold; baseline basicity and lipophilicity. |

| 5-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.27 | ~4.8 | Single substitution increases lipophilicity; moderate basicity drop. |

| 6-Fluoroisoquinoline | C₉H₆FN | 147.15 | 2.27 | ~5.0 | Isomeric variation alters target binding pocket interactions. |

| 5,6-Difluoroisoquinoline | C₉H₅F₂N | 165.14 | 2.46 | ~4.5 | Synergistic pKa reduction; enhanced metabolic stability and permeability. |

Pharmacokinetic Optimization: Overcoming Metabolic Liabilities and Efflux

A critical failure point in CNS drug design is the active clearance of the drug from the brain by P-glycoprotein (P-gp) efflux pumps. P-gp strongly recognizes basic, positively charged amines and hydrogen bond donors.

Causality of P-gp Efflux Reduction

By lowering the pKa of the isoquinoline nitrogen (e.g., from 5.42 down to 4.5 via 5,6-difluorination), a significantly higher fraction of the drug remains in its neutral, un-ionized state at pH 7.4. This reduction in basicity directly diminishes the molecule's affinity for the P-gp binding pocket. Recent studies on have conclusively shown that replacing a hydrogen atom with fluorine near a basic amine lowers the pKa and dramatically reduces the P-gp-mediated efflux ratio, thereby de-risking complications associated with poor brain exposure[5][6].

Cytochrome P450 (CYP450) Shielding

Metabolic oxidation by CYP450 enzymes typically occurs via hydrogen atom abstraction or electrophilic attack on electron-rich aromatic rings. Replacing a vulnerable C-H bond with a robust C-F bond completely blocks hydrogen abstraction at that specific site. Furthermore, the global reduction in electron density across the isoquinoline ring deactivates adjacent positions against electrophilic metabolic oxidation,[4].

Figure 1: Logical pathway of fluorine-induced physicochemical shifts enhancing CNS bioavailability.

Advanced Synthetic Methodologies for Fluorinated Isoquinolines

Traditional electrophilic fluorination of the electron-deficient isoquinoline ring is notoriously difficult, often requiring harsh conditions and yielding poor regioselectivity[7]. To achieve precise functionalization, modern medicinal chemistry relies on bottom-up ring assembly techniques. One highly effective, self-validating methodology is the synthesis of fused fluoro-isoquinolines via quinodimethide (QM) intermediates[8].

Protocol: Synthesis of Fused Fluoro-Isoquinolines via QM Intermediates

Objective: To synthesize regioselectively fluorinated isoquinoline derivatives from N-(o-trifluoromethyl)-benzyl heterocycles via a base-promoted double HF elimination cascade.

Rationale: This approach utilizes the high acidity of the benzylic protons adjacent to a trifluoromethyl group. Deprotonation drives a cycloaddition cascade, ensuring the exact placement of the fluorine atom without the need for dangerous electrophilic fluorinating agents.

-

Step 1: Precursor Assembly. Synthesize the starting material by alkylating a chosen heterocycle (e.g., pyrrole, imidazole) with commercially available o-trifluoromethylbenzyl chloride.

-

Step 2: Base Activation. Dissolve the N-(o-trifluoromethyl)-benzyl heterocycle (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -78 °C to control the kinetics of the highly reactive intermediates.

-

Step 3: First HF Elimination. Dropwise add Potassium hexamethyldisilazide (KHMDS, 2.5 eq). The strong base deprotonates the benzylic position, triggering the elimination of a fluoride ion to form the highly reactive zwitterionic quinodimethide (QM) intermediate.

-

Step 4: Cycloaddition & Rearomatization. Allow the reaction mixture to slowly warm to room temperature. The QM intermediate undergoes an intramolecular cycloaddition. A subsequent elimination of a second equivalent of HF drives the rearomatization of the newly formed ring, yielding the fused fluoro-isoquinoline.

-

Step 5: Quenching and Purification. Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and purify via silica gel flash chromatography.

-

Step 6: Quality Control & Validation (Self-Validating Step). Confirm the regiochemistry of the fluorine substitution via ¹⁹F-NMR and ¹H-NMR. The complete disappearance of the benzylic protons in the ¹H-NMR, combined with the presence of characteristic ¹⁹F-¹³C coupling constants (e.g., ¹J_CF ≈ 245 Hz) in the ¹³C-NMR spectrum, definitively validates the successful formation of the fluorinated isoquinoline core.

Figure 2: Step-by-step synthetic workflow for fluoro-isoquinolines via QM intermediates.

Conclusion

The integration of fluorine into the isoquinoline scaffold is a masterclass in rational drug design. By understanding the precise causality between fluorine's electronegativity and the resulting shifts in pKa, lipophilicity, and metabolic stability, medicinal chemists can systematically engineer out the liabilities of early-stage lead compounds. Whether targeting complex kinase networks in oncology or optimizing BBB penetration for CNS therapeutics, fluorinated isoquinolines remain an indispensable asset in the modern drug discovery arsenal.

References

-

Kromann, H. et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." MedChemComm, RSC Publishing, 2015. URL:[Link]

-

Innocenti, R. et al. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." PMC, National Institutes of Health, 2023. URL:[Link]

-

Gribble, G. W. et al. "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." ResearchGate, 2017. URL:[Link]

-

Kucinska, M. et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC, National Institutes of Health, 2025. URL:[Link]

-

Gomes, A. et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." PMC, National Institutes of Health, 2022. URL:[Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Strategic Role of the C-1 Carboxylic Acid in Isoquinoline Scaffolds: A Comprehensive Guide for Medicinal Chemistry

Executive Summary

In the realm of medicinal chemistry and rational drug design, the isoquinoline scaffold is a privileged structure. However, the true functional versatility of this bicyclic system is unlocked through strategic functionalization at the C-1 position. As a Senior Application Scientist, I have observed that the introduction of a carboxylic acid group at C-1—yielding isoquinoline-1-carboxylic acid and its tetrahydro derivatives—profoundly alters the physicochemical and biological trajectory of the molecule.

This technical guide explores the causality behind the structure-activity relationships (SAR) of the C-1 carboxylic acid, details its role in metal chelation and peptide mimicry, and provides self-validating experimental workflows for synthesizing its derivatives.

Mechanistic Role of the C-1 Carboxylic Acid

The C-1 position of the isoquinoline ring is adjacent to the heteroaromatic nitrogen, creating a unique microenvironment. When a carboxylic acid group is placed here, it establishes a highly specific pharmacophore capable of bidentate interactions.

Metal Chelation in Metalloenzyme Inhibition

One of the most critical applications of isoquinoline-1-carboxylic acid is in fragment-based lead discovery (FBLD) for metalloenzyme inhibitors, such as Matrix Metalloproteinases (MMPs). The spatial arrangement of the C-1 carboxylate oxygen and the adjacent isoquinoline nitrogen creates a perfect bidentate chelator for the active-site zinc ion (Zn²⁺). In screening libraries, this specific motif has demonstrated high hit rates (29% to 43%) against various MMPs, outperforming monodentate or sterically hindered alternatives [1].

Peptide Mimicry and Steric Constraints

In the development of hematoregulatory agents, researchers often attempt to mimic peptide secondary structures (like β -turns) using rigid heterocyclic scaffolds. While smaller heterocycles (e.g., picolinic acid) successfully induce the desired biological activity, substituting them with 1-isoquinolinecarboxylic acid often results in a complete loss of activity. This is not due to a lack of electronic interaction, but rather a steric clash . The increased bulk of the fused bicyclic system at the C-1 position exceeds the spatial tolerance of the receptor binding pocket [2]. Understanding this causality is vital: the C-1 carboxylic acid is a powerful anchoring group, but its application must be strictly governed by the volumetric constraints of the target protein.

Fig 1: Pharmacophore logic and functional divergence of the C-1 carboxylic acid in isoquinoline scaffolds.

Quantitative SAR Data

To effectively utilize the C-1 position, we must analyze how its substitution impacts biological efficacy across different targets. Table 1 summarizes the divergent outcomes based on the target's steric and electronic requirements.

Table 1: Structure-Activity Relationship (SAR) of C-1 Substituted Isoquinolines

| Scaffold / Substitution | Target Application | Activity / Hit Rate | Mechanistic Observation |

| 1-Isoquinolinecarboxylic Acid | Matrix Metalloproteases (MMPs) | 29% - 43% Hit Rate | Bidentate chelation of active-site Zn²⁺ via N and carboxylate [1]. |

| 1-Isoquinolinecarboxylic Acid | Hematoregulatory Agents (HSF) | Inactive | Excessive steric bulk at C-1 prevents receptor pocket binding[2]. |

| Picolinic Acid (Reference) | Hematoregulatory Agents (HSF) | Active | Smaller ring size allows optimal pharmacophore alignment [2]. |

| 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid | Peptide Mimetics | High ( β -turn induction) | Stereoselective (R/S) configuration dictates peptide secondary structure [3]. |

Synthetic Methodologies & Self-Validating Protocols

While classical condensation of isoquinoline-1-carboxylic acid with amines is possible, it often suffers from poor yields and long reaction times due to the steric hindrance at the C-1 position. As an alternative, modern medicinal chemistry relies on the Palladium-Catalyzed Aminocarbonylation of 1-haloisoquinolines to build the C-1 amide functionality directly[4].

Protocol: Pd-Catalyzed Aminocarbonylation of 1-Iodoisoquinoline

This protocol is designed as a self-validating system . The choice of the bidentate ligand (XantPhos) is causal: it forces the palladium intermediate into a cis-geometry, dramatically accelerating the reductive elimination step, which is otherwise sluggish for bulky isoquinoline substrates.

Reagents & Materials:

-

1-Iodoisoquinoline (1.0 equiv)

-

Primary or secondary amine (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

XantPhos (10 mol%)

-

Dimethylformamide (DMF, anhydrous)

-

Carbon monoxide (CO) gas (1 atm)

Step-by-Step Methodology:

-

Substrate Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 1-iodoisoquinoline and the target amine in anhydrous DMF.

-

Catalyst Activation: Add Pd(OAc)₂ and XantPhos. Causality note: The immediate color change to deep yellow/orange indicates the formation of the active Pd(0)-XantPhos complex.

-

Aminocarbonylation: Purge the flask with CO gas three times, then maintain a CO atmosphere (1 atm) using a balloon. Heat the reaction mixture to 50 °C for 8–24 hours.

-

Isolation: Dilute the mixture with ethyl acetate and wash with brine to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography.

-

System Validation (Critical Step): Validate the success of the carbonylation by running a ¹³C NMR spectrum. The disappearance of the C-I carbon signal (~120 ppm) and the emergence of a distinct amide carbonyl peak at ~165 ppm serves as the definitive, self-contained proof of C-1 functionalization.

Fig 2: Self-validating workflow for Pd-catalyzed aminocarbonylation at the C-1 position.

Diastereoselective Synthesis of Tetrahydroisoquinoline-1-carboxylic Acids

For applications requiring saturated rings (e.g., peptide mimetics), the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH) requires strict stereocontrol. The most robust method couples the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization [3].

-

Causality: The Petasis reaction first establishes the chiral center by forming a diastereomeric morpholinone derivative. This intermediate pre-organizes the spatial geometry, ensuring that the subsequent acid-catalyzed Pomeranz–Fritsch–Bobbitt cyclization proceeds with high diastereoselectivity, locking the C-1 carboxylic acid into the desired (R) or (S) configuration necessary for biological target engagement.

Conclusion

The C-1 carboxylic acid group is not merely a substituent; it is the strategic anchor of the isoquinoline scaffold. By understanding the causal relationships between its steric bulk, its bidentate chelating properties, and its synthetic reactivity, application scientists can rationally design highly potent metalloenzyme inhibitors and peptide mimetics. Utilizing self-validating protocols like Pd-catalyzed aminocarbonylation ensures that the integration of this critical functional group is both high-yielding and analytically sound.

References

-

Identifying chelators for metalloprotein inhibitors using a fragment-based approach. Journal of Medicinal Chemistry. 1

-

Design of Low Molecular Weight Hematoregulatory Agents from the Structure−Activity Relationship of a Dimeric Pentapeptide. Journal of Medicinal Chemistry, ACS Publications. 2

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PMC. 3

-

Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. 4

Sources

Potential mechanism of action of 6,8-Difluoroisoquinoline-1-carboxylic acid

An In-Depth Technical Guide to the Mechanistic Landscape of 6,8-Difluoroisoquinoline-1-carboxylic Acid

Executive Summary

6,8-Difluoroisoquinoline-1-carboxylic acid (CAS: 1534458-54-2) is a highly specialized, fluorinated heterocyclic building block utilized in advanced drug discovery and chemical synthesis[1][2]. As a privileged scaffold, the isoquinoline-1-carboxylic acid core is historically recognized for its ability to act as a 2-oxoglutarate (2-OG) mimetic, effectively targeting Fe(II)/2-OG-dependent dioxygenases such as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)[3]. Furthermore, its downstream derivatives—specifically isoquinoline-1-carboxamides—exhibit potent anti-inflammatory properties via the modulation of the MAPKs/NF-κB signaling axis[4]. This whitepaper dissects the compound's structural rationale, primary mechanisms of action, and provides self-validating experimental workflows for target validation.

Structural Rationale and Pharmacophore Analysis

The molecular architecture of 6,8-Difluoroisoquinoline-1-carboxylic acid is engineered for precise target engagement and metabolic resilience:

-

Bidentate Chelation Motif: The spatial arrangement of the C1-carboxylic acid adjacent to the isoquinoline nitrogen creates a high-affinity bidentate chelator. This motif perfectly mimics the endogenous co-substrate 2-oxoglutarate, allowing it to coordinate with the active-site Fe(II) of dioxygenase enzymes.

-

6,8-Difluoro Substitution: The introduction of highly electronegative fluorine atoms at the 6 and 8 positions serves a dual purpose. First, it withdraws electron density from the aromatic system, subtly lowering the pKa of the C1-carboxyl group and strengthening the ionic interaction with metal cations. Second, it blocks primary sites of cytochrome P450-mediated oxidative metabolism, significantly enhancing the compound's pharmacokinetic half-life.

Primary Mechanisms of Action

Inhibition of Fe(II)/2-Oxoglutarate-Dependent Dioxygenases (HIF-PHD)

The most prominent mechanistic pathway for the isoquinoline-1-carboxylic acid scaffold is the competitive inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PH2)[3]. Under normoxic conditions, PHD2 hydroxylates specific proline residues on HIF-1α, tagging it for proteasomal degradation.

-

Causality: By chelating the Fe(II) atom in the PHD2 active site, 6,8-Difluoroisoquinoline-1-carboxylic acid displaces 2-OG and halts the hydroxylation process. This leads to the pathological stabilization and nuclear translocation of HIF-1α, promoting the transcription of hypoxia-response genes (e.g., EPO, VEGF).

Diagram 1: Mechanism of HIF-1α stabilization via PHD2 inhibition by 6,8-DiF-IQC.

Anti-Inflammatory Axis via Isoquinoline-1-Carboxamides

The parent carboxylic acid is a critical precursor for synthesizing isoquinoline-1-carboxamides. These derivatives have been identified as potent anti-inflammatory agents in microglial cells[4].

-

Causality: Amidation of the C1 position yields compounds that suppress lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB and inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). This cascade effectively throttles the production of pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide (NO)[4].

Antimicrobial Targeting via CTP Synthetase

Recent phenotypic screens have also identified the isoquinoline-1-carboxylic acid scaffold as a differential inhibitor of bacterial growth, specifically targeting CTP Synthetase in Bacillus subtilis[5]. The compound alters chromosome dynamics and induces cell elongation by disrupting pyrimidine biosynthesis[5].

Quantitative Pharmacological Profile

The following table summarizes the structure-activity relationship (SAR) parameters and primary biological effects associated with the scaffold and its derivatives.

| Compound Scaffold / Derivative | Primary Target | Biological Effect | Representative Activity Range |

| 6,8-Difluoroisoquinoline-1-carboxylic acid | HIF-PHD2 | HIF-1α Stabilization | Low micromolar (IC50) |

| Isoquinoline-1-carboxamides | MAPKs / NF-κB | Anti-inflammatory (↓ IL-6, TNF-α) | Sub-micromolar (IC50) |

| Isoquinoline-1-carboxylic acid | CTP Synthetase | Antibacterial (B. subtilis) | ~40 μg/mL (MIC) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes orthogonal checks to prevent false positives.

Protocol A: In Vitro PHD2 AlphaScreen Inhibition Assay

This assay measures the ability of 6,8-Difluoroisoquinoline-1-carboxylic acid to inhibit PHD2-mediated hydroxylation of a biotinylated HIF-1α peptide.

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO4, 100 μM ascorbate). Causality: Ascorbate maintains iron in the Fe(II) state, preventing auto-oxidation which would artificially collapse enzyme activity.

-

Chelation Phase: Incubate 10 nM recombinant human PHD2 with varying concentrations of the inhibitor (0.1 nM to 100 μM) for 30 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the Fe(II) center before substrate competition begins.

-

Substrate Addition: Add 50 nM Biotin-HIF-1α peptide and 2 μM 2-oxoglutarate. Incubate for 60 minutes.

-

Capture Phase: Add AlphaScreen Donor beads (Streptavidin-coated, binding the biotin-peptide) and Acceptor beads (coated with an antibody specific to hydroxylated HIF-1α).

-

Self-Validation (Orthogonal Check): Aliquot 10% of the reaction mixture and analyze via LC-MS/MS to directly quantify the mass shift (+16 Da) of the peptide. Causality: AlphaScreen is prone to assay interference (e.g., singlet oxygen quenchers). LC-MS/MS provides ground-truth validation that the loss of luminescence is due to true enzymatic inhibition, not optical interference.

Diagram 2: Self-validating experimental workflow for evaluating PHD2 inhibition.

Protocol B: Synthesis of Anti-Inflammatory Isoquinoline-1-carboxamides

To transition from the carboxylic acid to the active anti-inflammatory carboxamide form.

-

Activation: Dissolve 6,8-Difluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous THF. Add 1,1′-carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 2 hours. Causality: CDI forms a highly reactive acyl imidazole intermediate. The release of CO2 gas serves as a visual, self-validating indicator of successful activation.

-

Amidation: Add the desired substituted aniline (e.g., 2-aminophenol) (1.1 eq) dropwise. Stir for 12 hours.

-

Purification & Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the structure using 1H-NMR and HRMS. Causality: HRMS ensures the exact mass matches the expected carboxamide, ruling out unreacted intermediates or dimerization artifacts.

References

- Guidechem. "6,8-difluoro-1-isoquinolinecarboxylic acid 1534458-54-2 wiki." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJSApcg-PZiIxoieykmMjnpgPl95UwqSp3F6ito5vJtEfR82GSd-W0YPEcb_VnvPYKOGDW4r36yuOaLEvv8N6qTxCLg64Tq8cfrZiYAjgpoqolMBdsucIx06ayUCynzlDJsFP_c7WBJWjGA2LhbzQQ_fkZ28mkhdIY75PGKa2kYU9p0amVe5Rf-8GjjONFHu8C]

- Benchchem. "6,8-Difluoroisoquinoline-1-carboxylic Acid." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD0TA6LJt9xS-gKbC-zY7VBbhM7AxM_7qSm6sKPneQkFSPeOXlfdazPYo-kktgjJdiHW-SoIlKd9PbCpvM1NZO0SDRVX7jkltpJewXFoQZgpdNPlCANAlLQL9gNd5k5rKqpTTtsdM=]

- MDPI. "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvl9fIcL7aAt7-abeAVydld43HhI2ixqcoYChScavH7nkgkX8gOnA1JhZJ3WIygmHb_uTrj97L-dQcstmmszRR_25Viu2GmVVuvuGBAYm4JTByV37PlxAki6F9eG9w9thV]

- PMC (NIH). "Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHeFTcJeWbDGpcptk5Kv8CubpA9IE32NOffZhkIe4GpIbUeaYPuyvSWvTfeUotWmPZB_Dcztmtl9RcBcgco3sm3IVjIYqeKO8iXUn5eJjWGYoETTqflkB0mZb1MRnLFC9jZKxAZzg2Ltku3tM=]

- Frontiers. "A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpc7Tk80pY-iBcfJSr4Merexm4ByJpWdtmQqsLRU2Oufan6TC0b61X2KwwPUL0sSsGvquSqscAChHzCCkqLnY9dWfVrbpPqnultSN_ImdkPq4vXfYnuZwSx34gpQhSuO-RFQAGEjK7_4IrqJaKm7-FI5ou8NhSvaA-5PeiRvJCkZ-ZxbjsQ3F8smkGKPQHHz7G30=]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 6,8-Difluoroisoquinoline-1-carboxylic Acid| [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]

The Strategic Integration of Fluorinated Heterocyclic Building Blocks: A Technical Blueprint for Drug Discovery

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has evolved from a serendipitous medicinal chemistry tactic into a cornerstone of rational drug design. As a Senior Application Scientist, I have consistently observed that the strategic placement of a single fluorine atom or a trifluoromethyl (–CF₃) group can rescue a failing chemotype by precisely modulating its physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the "fluorine effect" and details field-proven, self-validating methodologies for synthesizing these critical building blocks, empowering researchers to navigate the dichotomy between de novo synthesis and late-stage functionalization (LSF).

The Mechanistic Rationale: Decoding the "Fluorine Effect"

To utilize fluorinated heterocycles effectively, one must understand the causality behind their physicochemical influence. Fluorine is the most electronegative element, yet it possesses a van der Waals radius (1.47 Å) closely mimicking that of oxygen (1.52 Å) and only slightly larger than hydrogen (1.20 Å). This unique combination allows for profound electronic modulation without introducing severe steric clashes.

Basicity (pKₐ) Modulation

The introduction of fluorine exerts a powerful inductive electron-withdrawing effect (–I effect) through the sigma bond framework. In nitrogenous heterocycles like pyridine or pyrrolidine, this depletes the electron density on the basic nitrogen lone pair, drastically reducing its ability to accept a proton 1. This is a critical strategy for mitigating hERG channel liabilities, which are often driven by overly basic amines.

Lipophilicity (LogP) and Metabolic Stability

Replacing a C–H bond with a C–F or C–CF₃ group generally increases the lipophilicity (LogP) of the molecule. The C–F bond is highly polarized but poorly polarizable, creating a hydrophobic surface area that enhances cellular membrane permeability 2. Furthermore, the C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing it at metabolically labile sites (e.g., adjacent to heteroatoms) blocks cytochrome P450-mediated oxidative metabolism, extending the drug's half-life.

Table 1: Quantitative Impact of Fluorination on Physicochemical Properties

| Heterocyclic Scaffold | Modification | pKₐ Shift | LogP Shift | Mechanistic Consequence |

| Pyridine | C3-Fluorination | 5.23 → ~2.97 | +0.2 to +0.4 | Inductive withdrawal (–I) reduces N-lone pair basicity, minimizing off-target binding 1. |

| Pyridine | C3-Bromo, C5-Fluoro | 5.23 → ~1.8–2.2 | +0.5 to +0.8 | Synergistic EWG effect drastically lowers basicity; remains neutral at physiological pH 1. |

| Tetrahydrofuran (THF) | C5-Trifluoromethylation | Lowers pI | +0.8 to +1.0 | CF₃ increases acidity of adjacent protons; enhances overall hydrophobicity 2. |

| Tetrahydrothiophene | C5-Trifluoromethylation | Lowers pI | Highest in series | Sulfur polarizability combined with CF₃ bulk maximizes membrane permeability 2. |

Strategic Selection: De Novo Synthesis vs. Late-Stage Functionalization

Historically, fluorinated heterocycles were synthesized de novo using pre-functionalized building blocks. While reliable, this approach limits divergent structure-activity relationship (SAR) exploration. The modern paradigm integrates Late-Stage Functionalization (LSF), allowing chemists to install fluorine or trifluoromethyl groups directly onto complex, advanced intermediates [[3]]().

Figure 1: Decision matrix for selecting fluorination strategies in heterocyclic chemistry.

Self-Validating Experimental Methodologies

To ensure reproducibility and safety, I advocate for protocols designed as self-validating systems —methodologies where the physical chemistry of the setup inherently prevents failure modes, providing intrinsic safety and real-time kinetic feedback.

Protocol A: Innate C–H Trifluoromethylation (The Baran Protocol)

This protocol exploits the innate nucleophilicity of electron-rich heteroarenes using a bench-stable radical source 4.

Step-by-Step Methodology:

-

Reagent Preparation: To a reaction vessel, add the heterocyclic substrate (1.0 equiv) to achieve a final concentration of 0.18 M.

-

Radical Source Addition: Add sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na, 3.0 equiv). Causality: Langlois' reagent is an inexpensive, bench-stable solid that safely generates electrophilic •CF₃ radicals upon oxidation.

-

Solvent System: Dissolve the mixture in a biphasic solvent system of Dichloromethane (DCM) and Water (H₂O) in a 2.5:1 ratio.

-

Oxidant Introduction: Slowly add tert-butyl hydroperoxide (tBuOOH, 70% aqueous solution, 5.0 equiv) dropwise under vigorous mechanical stirring.

-

Reaction Execution: Stir the biphasic mixture at room temperature, open to the air, for 12–24 hours.

-

Workup: Cease stirring, separate the organic layer, extract the aqueous layer with DCM, dry over MgSO₄, and purify via flash chromatography.

Self-Validating Mechanism (The Biphasic Kinetic Governor): The biphasic DCM:H₂O system acts as an intrinsic kinetic governor. The water-soluble Langlois reagent and oxidant must partition and interact at the phase interface to generate the •CF₃ radical. If mechanical stirring fails, phase separation immediately arrests radical generation, preventing uncontrolled thermal oxidation or runaway decomposition of the heterocycle.

Protocol B: Photoredox-Catalyzed Trifluoromethylation (The MacMillan Protocol)

For unactivated or electron-deficient heteroarenes, single-electron transfer (SET) photoredox catalysis provides a mild, room-temperature alternative 5.

Step-by-Step Methodology:

-

Catalyst & Substrate: In a transparent borosilicate glass vial, combine the heteroarene (1.0 equiv) and the photocatalyst Ru(phen)₃Cl₂ (1–2 mol%).

-

Radical Precursor: Add trifluoromethanesulfonyl chloride (TfCl, 1.2 equiv). Causality: TfCl acts as a highly efficient •CF₃ source when reduced via SET, releasing SO₂ and Cl⁻ as benign byproducts.

-

Solvent & Base: Dissolve the mixture in anhydrous acetonitrile (MeCN) and add K₂HPO₄ (2.0 equiv) to neutralize the generated HCl.

-

Degassing: Seal the vial and degas the mixture via sparging with Argon for 15 minutes. Causality: Molecular oxygen is a triplet ground state molecule that rapidly quenches the excited state of the Ru(II) catalyst; its removal is strictly required.

-

Irradiation: Irradiate the vial with a 26W household fluorescent light bulb or a 450 nm blue LED at room temperature for 2–12 hours.

-

Workup: Dilute the mixture with water, extract with ethyl acetate, concentrate, and purify.

Self-Validating Mechanism (Absolute Temporal Control): This reaction is governed by absolute temporal control via photon flux. The Ru(II) catalyst requires continuous visible light irradiation to maintain the excited state necessary for SET. If the light source is removed, the catalytic cycle instantly collapses, providing a fail-safe against over-reaction and allowing precise, on-demand halting of the reaction.

Conclusion

The judicious application of fluorinated heterocyclic building blocks is non-negotiable in contemporary drug discovery. By understanding the fundamental causality behind pKₐ shifts and lipophilicity enhancements, and by employing self-validating late-stage functionalization protocols, researchers can systematically optimize pharmacokinetic profiles and rescue challenging chemotypes with surgical precision.

References

-

3Late-Stage Fluorination: From Fundamentals to Application, ACS Publications.

-

13-Bromo-5-fluoropyrazolo[1,5-a]pyridine, Benchchem.

-

2Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles, ChemRxiv.

-

5Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis, Nature (Princeton University).

-

4Innate C-H trifluoromethylation of heterocycles, PNAS.

Sources

An In-depth Technical Guide to the Discovery and Significance of Novel Isoquinoline-1-Carboxylic Acids

Introduction: The Isoquinoline Core and the Strategic Importance of the 1-Carboxylic Acid Moiety

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in clinically significant molecules, from the analgesic morphine to the antihypertensive quinapril, underscores its status as a "privileged structure."[1][3] This guide delves into a specific, highly versatile derivative: isoquinoline-1-carboxylic acid. The strategic placement of the carboxylic acid group at the C1 position, directly adjacent to the ring nitrogen, profoundly influences the molecule's electronic properties and provides a crucial synthetic handle.[4] This functional group is not merely a point for derivatization; it acts as a key pharmacophoric element, enabling interactions with biological targets and serving as a foundation for the discovery of novel therapeutic agents targeting inflammation, cancer, and epigenetic pathways.

This document provides researchers, scientists, and drug development professionals with a technical overview of the synthesis, key biological activities, and mechanistic insights into this important class of molecules. We will explore the causality behind experimental design, from synthetic strategy to assay selection, to provide a field-proven perspective on advancing these compounds from discovery to potential clinical application.

Synthetic Strategies: Mastering the Gateway to Novel Derivatives